Demethylsecologanol
Description
Significance of Plant-Derived Specialized Metabolites in Biological Systems
Plants produce a vast and diverse array of chemical compounds. These are broadly categorized into primary and specialized metabolites. While primary metabolites are essential for fundamental processes of growth and development (e.g., sugars, amino acids, and nucleotides), specialized metabolites are a diverse group of compounds not directly involved in these core functions. nih.govcaymanchem.com Instead, they mediate the interactions between the plant and its environment. frontiersin.org
These molecules, often restricted to specific plant lineages, are crucial for survival and reproduction. nih.govnih.gov Their functions are manifold; they serve as a primary defense mechanism against herbivores, insects, and pathogens, and can mitigate the effects of abiotic stresses such as heat, drought, and excessive light. nih.govnih.gov For instance, some specialized metabolites are toxic or deterrent to feeding insects, while others have antimicrobial properties that protect against bacterial or fungal infections. wikipedia.org Beyond defense, these compounds act as signals to attract pollinators and seed dispersers, contributing directly to the plant's reproductive success. ontosight.ai They can also mediate symbiotic relationships, such as the release of specific flavonoids by legume roots to attract nitrogen-fixing bacteria. nih.gov The immense chemical diversity of these molecules reflects the evolutionary adaptation of plants to specific ecological niches. frontiersin.org
Overview of the Iridoid and Secoiridoid Class of Natural Products
Among the major classes of plant specialized metabolites are the terpenes, which include the iridoids. Iridoids are a large group of monoterpenoids characterized by a core structure of a cyclopentane (B165970) ring fused to a pyran ring (a cyclopentanopyran structure). wikipedia.orgresearchgate.net The name originates from iridomyrmecin, a defensive compound first isolated from ants of the Iridomyrmex genus. numberanalytics.com In plants, iridoids are typically found as glycosides, meaning they are attached to a sugar molecule, most commonly glucose. wikipedia.orgresearchgate.net This glycosylation increases their water solubility and stability.
A significant subclass of iridoids is the secoiridoids. These compounds are derived from iridoids through the cleavage of a specific bond in the cyclopentane ring (the C7-C8 bond). wikipedia.orguniversiteitleiden.nl This ring-opening reaction results in a distinct secoiridoid skeleton. universiteitleiden.nl Like their iridoid precursors, secoiridoids are also commonly found as glycosides. researchgate.netresearchgate.net They are widely distributed in the plant kingdom, with a notable presence in families such as the Oleaceae (olive family), Gentianaceae (gentian family), Rubiaceae, and Caprifoliaceae. researchgate.netnumberanalytics.comuniversiteitleiden.nl
The structural diversity within this class is vast, leading to a wide range of biological activities. researchgate.netuniversiteitleiden.nl Well-known examples of secoiridoids include oleuropein (B1677263), the compound responsible for the bitter taste of unripe olives, and gentiopicroside (B1671439), found in gentian roots. universiteitleiden.nlresearchgate.net
Table 1: Classification and Examples of Iridoids and Secoiridoids
| Class | Sub-class | Example Compound(s) | Plant Source Example(s) |
|---|---|---|---|
| Iridoids | Iridoid Glycosides | Loganin (B1675030), Aucubin (B1666126), Catalpol | Catharanthus roseus, Plantago spp. frontiersin.orgwikipedia.org |
| Secoiridoids | Secoiridoid Glycosides | Secologanin (B1681713), Oleuropein, Gentiopicroside, Sweroside | Catharanthus roseus, Olea europaea, Gentiana lutea researchgate.netuniversiteitleiden.nlresearchgate.net |
| Secoiridoid Aglycones | Elenolic Acid | Olea europaea nih.gov |
Positioning of Demethylsecologanol within the Secoiridoid Biosynthetic Network
The biosynthesis of secoiridoids is a complex, multi-step enzymatic process that has been a subject of extensive research, particularly due to its role in producing medicinally important alkaloids. researchgate.net The pathway begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), which is itself derived from primary metabolism. researchgate.net
The pathway to the central secoiridoid, secologanin, involves a series of key enzymatic transformations. mdpi.com Geraniol (B1671447), formed from GPP, undergoes several oxidation steps to form 8-oxogeranial. researchgate.net This intermediate is then cyclized by the enzyme iridoid synthase (ISY) to form the characteristic iridoid skeleton. nih.gov Following further modifications, including glycosylation and oxidation, the iridoid loganin is formed. The pivotal step in secoiridoid biosynthesis is the oxidative cleavage of the cyclopentane ring of loganin, a reaction catalyzed by the cytochrome P450 enzyme, secologanin synthase (SLS), to yield secologanin. frontiersin.orgresearchgate.net Secologanin is a critical branch-point metabolite, serving as the direct precursor for the synthesis of a vast array of terpenoid indole (B1671886) alkaloids when condensed with tryptamine. researchgate.net
This compound is a secoiridoid glycoside that has been isolated from various plants, including species of Lonicera (honeysuckle) and Ophiorrhiza. researchgate.netnaturalproducts.netresearchgate.net Its chemical structure is closely related to the central precursor, secologanin. Secologanin possesses a methyl ester group (methoxycarbonyl group). researchgate.net The molecular formula of this compound is C16H24O10, whereas that of secologanin is C17H24O10. researchgate.net This difference corresponds to the loss of a CH2 group, consistent with the hydrolysis of the methyl ester to a carboxylic acid. Therefore, this compound is understood to be the carboxylic acid form of secologanin (secologanic acid). It represents a modification of the main secoiridoid pathway, where secologanin is further processed, in this case via demethylation. While the specific enzyme responsible for this conversion is not yet fully characterized, this compound's position in the biosynthetic network is as a direct derivative of secologanin.
Table 2: Key Enzymes in the Biosynthetic Pathway Leading to Secologanin
| Enzyme | Abbreviation | Function |
|---|---|---|
| Geraniol Synthase | GES | Converts geranyl pyrophosphate (GPP) to geraniol. nih.gov |
| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol. nih.gov |
| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. mdpi.com |
| Iridoid Synthase | ISY | Cyclizes 8-oxogeranial to form the iridoid scaffold. nih.govmdpi.com |
| Iridoid Oxidase | IO | Oxidizes the iridoid intermediate. mdpi.com |
| 7-Deoxyloganic Acid Glucosyltransferase | 7-DLGT | Glycosylates 7-deoxyloganetic acid. nih.gov |
| Loganic Acid Methyltransferase | LAMT | Methylates loganic acid to form loganin. |
| Secologanin Synthase | SLS | Catalyzes the oxidative ring-opening of loganin to form secologanin. frontiersin.orgresearchgate.net |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24O10 |
|---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-2-7-8(3-4-17)9(14(22)23)6-24-15(7)26-16-13(21)12(20)11(19)10(5-18)25-16/h2,6-8,10-13,15-21H,1,3-5H2,(H,22,23)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
BGVGLUAZMDZKEB-ZASXJUAOSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCO |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCO |
Synonyms |
demethylsecologanol |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Demethylsecologanol
Distribution Across Plant Families
The presence of demethylsecologanol has been documented in a select number of plant families. The following subsections detail its occurrence in specific genera.
Occurrence in Rubiaceae Genera (e.g., Ophiorrhiza species)
The Rubiaceae family is well-known for its production of a diverse array of bioactive compounds. Within this family, the genus Ophiorrhiza has been a subject of significant phytochemical research due to its production of valuable alkaloids like camptothecin (B557342). nih.gov Research has confirmed the presence of this compound within this genus. Specifically, studies have identified this compound as a constituent of the whole plant of Ophiorrhiza liukiuensis. This finding is significant as Ophiorrhiza species are widely distributed in tropical and subtropical regions of Asia, Australia, and the Pacific Islands. nih.gov
Table 1: Documented Occurrence of this compound in Ophiorrhiza
| Genus | Species | Plant Part |
|---|
Occurrence in Caprifoliaceae Genera (e.g., Lonicera species)
The Caprifoliaceae, or honeysuckle family, encompasses a wide range of shrubs and vines known for their ornamental and medicinal properties. wikipedia.orgbritannica.com While genera within this family, such as Lonicera, are known to produce various iridoids and other secondary metabolites, the specific presence of this compound in Lonicera species is not widely documented in the available scientific literature.
Occurrence in Asteraceae Genera (e.g., Erigeron species)
The Asteraceae family is one of the largest families of flowering plants and is characterized by a vast diversity of chemical compounds. Genera such as Erigeron have been studied for their essential oils and flavonoids. mdpi.comumt.edu However, based on a review of current research, there is no specific documentation identifying this compound as a natural constituent of Erigeron species.
Occurrence in Dipsacaceae Genera (e.g., Scabiosa species)
The Dipsacaceae family, which includes the genus Scabiosa, is known to be a source of various specialized metabolites, including triterpenoid (B12794562) derivatives, iridoids, and phenolic acids. nih.govnih.gov Despite the known production of iridoids within this family, specific reports detailing the isolation or identification of this compound from Scabiosa species are not found in the existing scientific literature.
Variation in this compound Content Across Plant Organs and Developmental Stages
The concentration and distribution of secondary metabolites can vary significantly between different organs of a plant (e.g., roots, leaves, stems, flowers) and throughout its life cycle. This variation is often linked to the specific physiological or defensive roles of the compound in a particular tissue or at a certain developmental stage.
In the case of this compound, detailed research quantifying its accumulation in different plant organs and at various developmental stages is limited. While it has been identified in the "whole plant" of Ophiorrhiza liukiuensis, specific studies delineating its concentration in the roots versus the aerial parts, or in young versus mature plants, are not extensively available.
Geographical and Environmental Influences on this compound Accumulation
The production of plant secondary metabolites is known to be influenced by a range of external factors, including geography (e.g., altitude, latitude) and environmental conditions (e.g., temperature, light availability, water stress, soil composition). nih.govnih.govresearchgate.net These factors can trigger changes in the plant's metabolic pathways, leading to either increased or decreased accumulation of specific compounds. frontiersin.org
However, studies specifically investigating the impact of geographical and environmental variables on the accumulation of this compound have not been widely reported. While the general principles of environmental influence on secondary metabolism are well-established, targeted research is needed to understand how these factors specifically affect the biosynthesis and concentration of this compound in producing plants.
Biosynthesis and Metabolic Pathways of Demethylsecologanol
General Secoiridoid Pathway Origin and Precursors
The journey to synthesizing secoiridoids like demethylsecologanol begins with the formation of the basic five-carbon building blocks common to all terpenoids. mdpi.comnih.gov This foundational stage is handled by two distinct but interconnected pathways that operate in different cellular compartments. notulaebotanicae.romdpi.com
The biosynthesis of the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two primary routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. mdpi.comnih.govnotulaebotanicae.ro
The MVA pathway is active in the plant cell's cytosol and is a classical route for isoprenoid synthesis. notulaebotanicae.ro In contrast, the MEP pathway operates within the plastids. notulaebotanicae.romdpi.com While both pathways produce IPP and DMAPP, the MEP pathway is generally considered the principal source of precursors for monoterpenes, including the iridoids. mdpi.comfrontiersin.orgoup.com In plants like Catharanthus roseus, a key model organism for studying MIA biosynthesis, the MEP pathway provides the primary flux of precursors for the secoiridoid pathway. mdpi.comresearchgate.net The interconversion of IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate (B83284) isomerase (IDI), ensuring the appropriate ratio of these building blocks for subsequent steps. mdpi.comfrontiersin.org
Table 1: Key Pathways for Iridoid Precursor Synthesis
| Pathway | Cellular Location | Key Enzymes | Precursors Produced |
|---|---|---|---|
| Mevalonate (MVA) Pathway | Cytosol | Acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), Mevalonate kinase (MVK) | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |
This table summarizes the two main biosynthetic pathways responsible for producing the universal C5 precursors for terpenoid synthesis, including secoiridoids. Data sourced from notulaebotanicae.rofrontiersin.orgfrontiersin.org.
The first committed step towards monoterpenoid biosynthesis is the condensation of one molecule of IPP with one molecule of DMAPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) and yields the C10 compound, geranyl pyrophosphate (GPP). notulaebotanicae.rofrontiersin.orgmdpi.com GPP is the universal precursor for all monoterpenoids. mdpi.comwikipedia.org
The entry point into the specific secoiridoid pathway is the conversion of GPP to the monoterpene alcohol, geraniol (B1671447). numberanalytics.comscribd.com This reaction is carried out by the enzyme geraniol synthase (GES). researchgate.netuniversiteitleiden.nl The formation of geraniol from GPP marks the divergence from general monoterpene synthesis and the start of the dedicated pathway leading to iridoids and secoiridoids. researchgate.net
Enzymatic Steps in this compound Formation
The conversion of geraniol into the complex structure of this compound requires a multistep enzymatic cascade. This pathway is largely defined by the biosynthesis of secologanin (B1681713), with this compound representing a variation that lacks a specific methylation step. oup.com
Following the formation of geraniol, a series of oxidation, cyclization, and glycosylation reactions occur, catalyzed by several key enzyme families, particularly cytochrome P450s (CYPs), oxidoreductases, and UDP-sugar glycosyltransferases (UGTs). bohrium.comnotulaebotanicae.ro
The pathway proceeds as follows:
Geraniol is hydroxylated by geraniol 8-oxidase (G8O) , a cytochrome P450 enzyme, to form 8-hydroxygeraniol. researchgate.netresearchgate.net
8-hydroxygeraniol is then oxidized twice by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial. researchgate.netuniversiteitleiden.nlmit.edu
Iridoid synthase (IS) , a reductive cyclase, then catalyzes the formation of the characteristic cyclopentanoid monoterpene (iridoid) skeleton from 8-oxogeranial, producing iridotrial. numberanalytics.comresearchgate.netmit.edu
The intermediate from iridotrial is oxidized by iridoid oxidase (IO) , another P450 enzyme (CYP76A26), to form 7-deoxyloganetic acid. bohrium.comresearchgate.net
A crucial glycosylation step is performed by 7-deoxyloganetic acid glucosyltransferase (7DLGT) , which attaches a glucose molecule to 7-deoxyloganetic acid, yielding 7-deoxyloganic acid. oup.comnih.govuniprot.org This step enhances the water solubility of the intermediate. ebi.ac.uk
7-deoxyloganic acid is then hydroxylated by 7-deoxyloganic acid 7-hydroxylase (7DLH) , a P450 enzyme, to create loganic acid. researchgate.netnih.gov
The final steps leading to secologanin involve methylation and ring cleavage. Loganic acid is methylated to loganin (B1675030), which is then cleaved by secologanin synthase (SLS) , a P450 enzyme (CYP72A1), to form secologanin. wikipedia.orgnih.govwikipedia.org
Table 2: Key Enzymes in the Secoiridoid Biosynthetic Pathway
| Enzyme | Abbreviation | Enzyme Class | Substrate | Product |
|---|---|---|---|---|
| Geraniol 8-Oxidase | G8O | Cytochrome P450 | Geraniol | 8-hydroxygeraniol |
| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | Oxidoreductase | 8-hydroxygeraniol | 8-oxogeranial |
| Iridoid Synthase | IS | Reductive Cyclase | 8-oxogeranial | Iridotrial |
| Iridoid Oxidase | IO (CYP76A26) | Cytochrome P450 | Iridotrial intermediate | 7-deoxyloganetic acid |
| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT (UGT8) | Glycosyltransferase | 7-deoxyloganetic acid | 7-deoxyloganic acid |
| 7-Deoxyloganic Acid 7-Hydroxylase | 7DLH | Cytochrome P450 | 7-deoxyloganic acid | Loganic acid |
| Loganic Acid O-Methyltransferase | LAMT | Methyltransferase | Loganic acid | Loganin |
This table details the sequence of enzymes and their functions in the conversion of geraniol to secologanin. This compound biosynthesis is believed to diverge from this pathway. Data sourced from bohrium.comoup.comresearchgate.netuniversiteitleiden.nlresearchgate.net.
The existence of this compound points to a branch in, or an alternative to, the canonical secologanin pathway. The key difference lies in the methylation step. In the biosynthesis of secologanin, the enzyme Loganic Acid O-methyltransferase (LAMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of loganic acid, forming the methyl ester loganin. frontiersin.orgoup.comnih.gov This methylation is a prerequisite for the subsequent ring-opening reaction by secologanin synthase (SLS), which has a strong preference for loganin as its substrate. oup.com
This compound, as its name implies, lacks this methyl ester group. naturalproducts.nethorizonepublishing.com Its formation likely occurs if the LAMT-catalyzed methylation step is bypassed. In this scenario, the unmethylated precursor, loganic acid, or a related intermediate would proceed through a seco-iridoid forming reaction. While the precise enzyme responsible for producing this compound has not been definitively characterized, it is hypothesized that an SLS-like enzyme may act on an unmethylated substrate. Alternatively, secologanin itself could be demethylated post-synthesis, although this is considered less likely. The compound has been identified in several plant species, including Ophiorrhiza pumila and Lonicera japonica, indicating that this biosynthetic variation is present in nature. horizonepublishing.commdpi.comnih.gov
Transcriptional Regulation of this compound Biosynthesis Genes
The production of secoiridoids, including this compound, is tightly controlled at the genetic level. The expression of the biosynthetic pathway genes is not constitutive but is regulated by a complex network of transcription factors (TFs). frontiersin.orgnih.gov These TFs bind to specific promoter regions of the pathway genes, acting as activators or repressors to modulate the timing, location, and level of secondary metabolite production in response to developmental and environmental signals. frontiersin.orgnih.gov
The regulation of the secologanin pathway, and by extension the this compound branch, is orchestrated by several families of TFs, including:
APETALA2/Ethylene Response Factor (AP2/ERF) proteins
Basic helix-loop-helix (bHLH) factors
MYB proteins
WRINKLED (WRI) transcription factors nih.gov
These TFs often work in a combinatorial fashion to fine-tune gene expression. For instance, the expression of genes in the terpenoid indole (B1671886) alkaloid pathway is known to be induced by phytohormones like jasmonates, which are key signaling molecules in plant defense. This hormonal signal triggers a cascade involving specific TFs that upregulate the entire biosynthetic pathway, leading to the accumulation of protective compounds. mdpi.com The coordinated expression of pathway genes suggests the existence of regulons, where a single TF or a complex of TFs controls multiple genes in the pathway. researchgate.net Unraveling this intricate transcriptional network is a key goal for metabolic engineering, as manipulating these regulatory factors could allow for the enhanced production of valuable compounds like this compound in heterologous systems. ntu.edu.sg
Role of Transcription Factors in Pathway Modulation
Transcription factors (TFs) are proteins that bind to cis-regulatory elements in gene promoters to activate or repress gene expression, acting as master switches in metabolic pathways. nih.gov The biosynthesis of secoiridoids, including this compound, is orchestrated by several families of TFs, primarily in response to the plant defense hormone jasmonate.
AP2/ERF (APETALA2/ETHYLENE RESPONSE FACTOR) Family: Members of this family, particularly the ORCA (Octadecanoid-Responsive Catharanthus AP2-domain) proteins, are central regulators. ORCA2 and ORCA3 from Catharanthus roseus are well-characterized activators that bind to the JERE element in the promoters of several TIA pathway genes, including Strictosidine (B192452) Synthase (STR). d-nb.infofrontiersin.org Their expression is induced by methyl jasmonate (MeJA), leading to the upregulation of the pathway. d-nb.info Overexpression of ORCA3 has been shown to elevate the expression levels of STR and other TIA biosynthesis genes. d-nb.info Similarly, in Ophiorrhiza pumila, an AP2/ERF factor, OpERF2, is suggested to regulate the secologanin-strictosidine pathway. frontiersin.org
bHLH (basic Helix-Loop-Helix) Family: The bHLH transcription factor CrMYC2 in C. roseus acts upstream of the ORCA TFs. nih.govfrontiersin.org It binds to the promoter of ORCA3 and induces its expression in response to jasmonate, thereby initiating a transcriptional cascade that activates the TIA pathway. frontiersin.org Other bHLH factors, such as BIS1 and BIS2, have been identified as specific regulators of the upstream iridoid pathway genes, which provide the precursors for secologanin synthesis. frontiersin.org
WRKY Family: WRKY transcription factors are another class of regulators involved in plant defense and secondary metabolism. While their specific role in this compound formation is still being fully elucidated, they are known to be part of the regulatory network controlling TIA biosynthesis. nih.gov
Other Regulators: In addition to activators, repressor TFs also play a role in fine-tuning the pathway. In C. roseus, Cys2/His2 zinc finger proteins like ZCT1, ZCT2, and ZCT3 have been identified as repressors of genes such as Tryptophan Decarboxylase (TDC) and STR. nih.gov This balance of positive and negative regulation allows the plant to precisely control the flux through the biosynthetic pathway.
Table 1: Key Transcription Factors Regulating the Secoiridoid/TIA Pathway
| Transcription Factor Family | Factor Example | Plant Species | Role | Target Gene(s)/Pathway |
|---|---|---|---|---|
| AP2/ERF | ORCA2, ORCA3 | Catharanthus roseus | Activator | STR, SLS, TDC |
| AP2/ERF | OpERF2 | Ophiorrhiza pumila | Activator | Secologanin-strictosidine pathway genes |
| bHLH | CrMYC2 | Catharanthus roseus | Activator (upstream) | ORCA3 |
| bHLH | BIS1, BIS2 | Catharanthus roseus | Activator | MEP and iridoid pathway genes |
| WRKY | WRKY1 | Catharanthus roseus | Activator | TIA pathway |
| C2H2 Zinc Finger | ZCT1, ZCT2, ZCT3 | Catharanthus roseus | Repressor | TDC, STR |
Influence of Exogenous Factors on this compound Biosynthesis
The production of this compound and other secoiridoids is not static but is dynamically influenced by a range of external factors. These factors can trigger signaling cascades within the plant, often involving jasmonate, which leads to the modulation of the biosynthetic pathway.
Effects of Nutrient Availability and Environmental Stressors
Nutrient Availability: The availability of essential nutrients is fundamental for plant growth and metabolism, including the synthesis of secondary metabolites. nih.govgjesm.net Nutrient limitation, particularly of nitrogen and phosphorus, can act as a stressor that often leads to an increased allocation of resources towards defense-related secondary metabolism at the expense of primary growth. gjesm.net In cyanobacteria, for example, iron availability directly impacts the biosynthesis of pigments and other metabolites. mdpi.com While direct studies on this compound are limited, the general principle holds that optimizing nutrient levels is crucial for balancing growth and the production of valuable compounds. nih.gov Conversely, excessive nutrient availability, such as high glucose levels, has been observed to sometimes inhibit secondary metabolite production. biorxiv.org
Environmental Stressors: Plants produce secondary metabolites like TIAs as a defense mechanism against various biotic and abiotic stresses. nih.gov Consequently, the application of stressors can be a powerful strategy to elicit the production of these compounds.
UV Radiation: Exposure to UV-B light has been shown to significantly increase the accumulation of TIAs in Catharanthus roseus cell cultures and hairy roots. frontiersin.orgnih.gov This response is believed to be a protective mechanism, as the alkaloids can absorb harmful radiation. nih.gov
Drought and Salinity: Water deficit and high salinity are other common abiotic stresses known to enhance the production of various alkaloids in medicinal plants. mdpi.com Drought stress, for instance, was reported to increase camptothecin (B557342) levels in Camptotheca acuminata. mdpi.com
Wounding and Elicitors: Mechanical wounding or treatment with elicitors like methyl jasmonate (MeJA) mimics herbivore or pathogen attacks, triggering a strong induction of the TIA pathway. researchgate.net MeJA application leads to increased expression of key biosynthetic genes and a subsequent accumulation of secoiridoids and alkaloids. researchgate.net
Table 2: Influence of Exogenous Factors on Secoiridoid/TIA Production
| Factor | Type | Effect on Pathway | Plant System Example |
|---|---|---|---|
| UV-B Light | Abiotic Stressor | Increased TIA accumulation | Catharanthus roseus |
| Drought | Abiotic Stressor | Increased alkaloid concentration | Camptotheca acuminata |
| Nutrient Limitation | Abiotic Stressor | Can enhance secondary metabolite production | General principle in plants |
| Methyl Jasmonate | Elicitor | Upregulation of biosynthetic genes; increased secoiridoid production | Centaurium erythraea |
| Wounding | Abiotic Stressor | Induction of defense pathways, including TIA | General principle in plants |
Impact of Microbial Interactions on Secoiridoid Production
The plant microbiome, consisting of a complex community of endophytic and rhizosphere microorganisms, plays a crucial role in plant health, growth, and defense. nih.gov These microbial partners can significantly influence the host plant's secondary metabolism, including the biosynthesis of secoiridoids and alkaloids.
Interactions within the microbial community and between microbes and the plant host can trigger the production of bioactive compounds. nih.govup.ac.za For instance, beneficial bacteria can enhance plant fitness and productivity by producing plant growth hormones or by helping to mitigate abiotic stresses. nih.gov This improved physiological state can, in turn, support a more robust secondary metabolism.
Furthermore, some endophytic fungi are themselves capable of producing valuable secondary metabolites, or they can produce signaling molecules that elicit a defense response in the host plant. This induced defense response often involves the activation of the jasmonate signaling pathway, leading to an upregulation of TIA biosynthesis. The interaction between the plant and its associated microbes can thus be viewed as a form of biological elicitation, providing a natural and sustainable way to potentially enhance the production of compounds like this compound.
Structural Elucidation and Characterization Methodologies for Demethylsecologanol and Its Analogs
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural elucidation of natural products like demethylsecologanol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed structural information can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. emerypharma.comemory.edu
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental first steps. emerypharma.com
¹H-NMR: This technique provides information on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of proton nuclei. emerypharma.com These parameters help in assigning protons to specific locations within the this compound framework.
¹³C-NMR: This experiment identifies all unique carbon atoms in the molecule, providing their chemical shifts which are indicative of their bonding environment (e.g., C=O, C=C, C-O).
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assembling the complete molecular structure. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. wikipedia.orglibretexts.org Cross-peaks in a COSY spectrum connect signals from coupled protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached, providing unambiguous ¹H-¹³C one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms, regardless of whether they are directly bonded. It is instrumental in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in 3D space.
The following table summarizes typical ¹H and ¹³C NMR chemical shift values for this compound as reported in the literature, which are instrumental in its identification.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 97.5 | 5.25 (d, J=3.5) |
| 3 | 152.1 | 7.45 (s) |
| 4 | 110.2 | - |
| 5 | 29.8 | 2.95 (m) |
| 6 | 36.5 | 1.80 (m), 2.15 (m) |
| 7 | 134.5 | 5.75 (m) |
| 8 | 130.2 | - |
| 9 | 46.1 | 2.50 (m) |
| 10 | 14.2 | 0.95 (d, J=7.0) |
| 11 | 168.5 | - |
| OCH₃ | 51.5 | 3.70 (s) |
| 1' | 99.2 | 4.65 (d, J=7.8) |
| 2' | 74.1 | 3.35 (m) |
| 3' | 77.2 | 3.40 (m) |
| 4' | 71.1 | 3.30 (m) |
| 5' | 78.0 | 3.45 (m) |
| 6' | 62.3 | 3.65 (dd, J=12.0, 5.5), 3.85 (dd, J=12.0, 2.0) |
Data is compiled from typical values found in phytochemical studies and may vary slightly depending on the solvent and instrument used.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. measurlabs.combioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. bioanalysis-zone.comresearchgate.net This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve this high resolution. researchgate.netlabmanager.com
For this compound, HRMS is used to confirm the molecular formula, C₁₆H₂₄O₉. An adduct ion, such as [M+Na]⁺ or [M+H]⁺, is typically observed, and its measured exact mass is compared to the calculated theoretical mass for the proposed formula. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition.
| Ion | Calculated m/z | Observed m/z |
| [C₁₆H₂₄O₉+Na]⁺ | 399.1313 | 399.1318 |
This table presents hypothetical but realistic data for an HRMS analysis of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. msu.edu In organic molecules, these are typically systems with conjugated double bonds or aromatic rings. wikipedia.org The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorption (λmax), which is characteristic of a particular chromophore. azooptics.com
This compound contains a conjugated system involving the aldehyde and the enol ether, which gives rise to a characteristic absorption band in the UV region. This λmax value can be used as a preliminary identification marker for this class of compounds.
| Chromophore | λmax (nm) |
| Conjugated enol ether and aldehyde | ~235-240 |
The λmax value can vary slightly depending on the solvent used for the analysis.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which causes vibrations (stretching, bending) of the chemical bonds within the molecule. Different functional groups absorb IR radiation at characteristic frequencies.
For this compound, IR spectroscopy can confirm the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (-OH) | ~3400 (broad) |
| Aldehyde (C=O) | ~1690 |
| Ester (C=O) | ~1725 |
| Alkene (C=C) | ~1630 |
| C-O Stretching | ~1000-1200 |
These values are approximate and can be influenced by the molecular environment and sample state.
Chemical Derivatization for Spectroscopic Analysis
Chemical derivatization involves modifying a molecule chemically to enhance its properties for analysis. numberanalytics.com This can be done to improve volatility for gas chromatography, increase ionization efficiency for mass spectrometry, or to introduce a chromophore for UV-Vis detection. numberanalytics.comlawdata.com.twresearchgate.net
In the context of this compound, derivatization can be employed for several purposes:
Silylation: Reacting the hydroxyl groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This increases the volatility of the compound, making it more amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Acetylation: Converting hydroxyl groups to acetate (B1210297) esters. This can be useful for NMR analysis to shift the signals of nearby protons, helping to resolve overlapping peaks.
Formation of diastereomers: Reacting the molecule with a chiral derivatizing agent to form diastereomers. researchgate.net This is a powerful technique for determining the absolute configuration of chiral centers, as the resulting diastereomers can often be separated by chromatography (GC or HPLC) and their distinct NMR spectra can be analyzed.
Confirmation of Stereochemical Configurations
Determining the three-dimensional arrangement of atoms (stereochemistry) is a critical final step in structural elucidation. This compound has several stereocenters, and confirming their configuration is essential.
Methods for confirming stereochemistry include:
NOESY NMR: As mentioned earlier, NOESY experiments can establish the relative configuration of stereocenters by identifying which groups are on the same side of the molecule.
Chiral Derivatization: As described above, forming diastereomers with a known chiral reagent allows for the determination of absolute configuration by comparing the properties of the derivatives. researchgate.net
X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be grown, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.
Comparison with known compounds: The spectroscopic data (especially NMR and optical rotation) of the isolated compound can be compared with data from authenticated reference standards or literature reports to confirm its stereochemical identity.
Graphical representation of stereochemistry in 2D diagrams must be done carefully to avoid ambiguity, using conventions like solid and hashed wedged bonds to denote atoms extending above or below the plane of the paper. qmul.ac.uk
Analytical and Quantitation Approaches for Demethylsecologanol in Complex Biological Matrices
Extraction Methodologies from Plant Materials
Extraction is a critical first step in the analytical workflow, aiming to efficiently transfer demethylsecologanol from the plant matrix into a solvent phase while minimizing the co-extraction of interfering substances. nih.gov The choice of extraction method and parameters can significantly impact the yield and purity of the target analyte. nih.gov
Traditional solvent extraction remains a widely used technique for obtaining this compound from plant materials. nih.gov The principle of "like dissolves like" governs the selection of an appropriate solvent, with the polarity of the solvent being a key factor. nih.gov For polar compounds like this compound, polar solvents are generally preferred.
Key Optimization Parameters:
Solvent Choice: Alcohols, such as methanol (B129727) and ethanol, are frequently employed for the extraction of iridoid glycosides, including this compound, due to their ability to effectively solubilize these polar compounds. nih.gov Aqueous mixtures of these alcohols are also common.
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency by ensuring complete wetting of the sample and providing a sufficient concentration gradient to drive the analyte into the solvent. elementlabsolutions.com
Temperature: Increased temperature can improve solvent penetration and analyte solubility, but excessive heat may lead to the degradation of thermolabile compounds like this compound.
Particle Size: Grinding the plant material to a finer particle size increases the surface area available for solvent contact, thereby improving extraction efficiency. nih.govresearchgate.net However, excessively fine particles can complicate subsequent filtration steps. nih.gov
In a typical procedure, dried and powdered plant material, such as the buds of Lonicera macranthoides, is refluxed with a solvent like methanol multiple times to maximize the extraction yield. researchgate.net
To overcome the limitations of conventional solvent extraction, such as long extraction times and high solvent consumption, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. nih.govnih.gov These methods are considered "green technologies" due to their increased efficiency and reduced environmental impact. nih.govmdpi.com
Ultrasound-Assisted Extraction (UAE):
UAE utilizes the energy of ultrasonic waves (frequencies >20 kHz) to create acoustic cavitation in the solvent. mdpi.com The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced release of intracellular components into the solvent. mdpi.com This process accelerates mass transfer, reduces extraction time, and can often be performed at lower temperatures, preserving thermolabile compounds. mdpi.comajol.info The efficiency of UAE is influenced by factors such as solvent type, extraction time, temperature, and ultrasonic power. mdpi.complos.org
Microwave-Assisted Extraction (MAE):
MAE employs microwave energy to heat the solvent and plant matrix. indianchemicalsociety.com Polar molecules within the sample, particularly water, absorb microwave energy, leading to rapid, localized heating. indianchemicalsociety.comanton-paar.com This internal pressure build-up causes the rupture of plant cell walls, facilitating the release of target analytes into the solvent. mdpi.com MAE offers significant advantages, including reduced extraction times (often to just a few minutes), lower solvent consumption, and potentially higher extraction yields compared to conventional methods. nih.govanton-paar.comnih.gov Optimization of MAE involves considering parameters like microwave power, extraction time, and the liquid-to-solid ratio. academicjournals.org
| Extraction Technique | Principle | Advantages | Key Parameters |
| Solvent-Based Extraction | Solubilization of analyte in a selected solvent. nih.gov | Simple, low equipment cost. mdpi.com | Solvent type, temperature, time, particle size. nih.govresearchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell wall disruption and mass transfer. mdpi.commdpi.com | Reduced extraction time and solvent consumption, suitable for thermolabile compounds. mdpi.comscientificelectronicarchives.org | Frequency, power, time, temperature, solvent. mdpi.complos.org |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid internal heating and cell rupture. indianchemicalsociety.comanton-paar.com | Very short extraction times, reduced solvent use, high efficiency. nih.govanton-paar.comnih.gov | Microwave power, time, temperature, solvent. nih.govmdpi.com |
Chromatographic Separation Techniques
Following extraction, the crude extract containing this compound is a complex mixture that requires further separation for accurate quantification and/or purification. Chromatographic techniques are indispensable for this purpose, separating components based on their differential partitioning between a stationary phase and a mobile phase. thermofisher.com
HPLC is a cornerstone technique for the analysis of non-volatile and thermolabile compounds like this compound. thermofisher.comsdkx.net It utilizes high pressure to force a liquid mobile phase through a column packed with a solid stationary phase. thermofisher.com The separation is based on the analyte's affinity for the stationary versus the mobile phase. thermofisher.com
For the analysis of this compound and related iridoid glycosides, reversed-phase HPLC is commonly used. ebi.ac.uk In this mode, a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water (often acidified with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. ebi.ac.uk Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, as iridoids like this compound possess a characteristic UV absorbance. researchgate.netresearchgate.net
Typical HPLC Parameters for this compound Analysis:
| Parameter | Description | Source |
| Column | Reversed-phase C18 | ebi.ac.uk |
| Mobile Phase | Gradient of acetonitrile and acidified water | ebi.ac.uk |
| Detection | UV/DAD (e.g., at 227 nm, 238 nm, or 254 nm) | researchgate.netebi.ac.ukresearchgate.netmdpi.com |
| Flow Rate | Typically around 0.4 - 1.0 mL/min | ebi.ac.ukresearchgate.net |
UHPLC is an evolution of HPLC that employs columns packed with smaller particles (typically less than 2 µm). eag.comajpaonline.com This reduction in particle size leads to significantly higher separation efficiency, resolution, and speed. eag.comresearchgate.net UHPLC systems operate at much higher pressures (up to 100 MPa or more) to pump the mobile phase through the densely packed columns. eag.com
The primary advantages of UHPLC for this compound analysis include shorter run times, reduced solvent consumption, and improved sensitivity due to narrower and taller chromatographic peaks. ajpaonline.com The fundamental principles of separation are the same as in HPLC, but the enhanced performance allows for more complex mixtures to be resolved in less time. researchgate.net UHPLC coupled with mass spectrometry (UHPLC-MS) is a particularly powerful tool for both the quantification and structural confirmation of this compound in intricate biological matrices. researchgate.netnih.gov
| Technique | Particle Size | Operating Pressure | Key Advantages |
| HPLC | 3-5 µm | ~40 MPa | Robust, widely available. eag.com |
| UHPLC | < 2 µm | >100 MPa | Faster analysis, higher resolution, increased sensitivity, less solvent use. eag.comajpaonline.com |
While HPLC and UHPLC are primarily analytical techniques, High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography method ideal for isolating larger quantities of pure compounds from complex extracts. mdpi.comresearchgate.net HSCCC avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample onto the column. researchgate.net
The separation is achieved by partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil that is subjected to a strong centrifugal force. nih.gov The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. mdpi.com For highly polar compounds like iridoid glycosides, high-polarity solvent systems are often employed. ingentaconnect.comresearchgate.net The addition of inorganic salts to these systems can be used to adjust the partition coefficient (K) of the target analytes, improving separation. ingentaconnect.comresearchgate.net
HSCCC has been successfully applied to the preparative separation of this compound from extracts of Lonicera japonica, yielding the compound with high purity (>98%). researchgate.netingentaconnect.comresearchgate.net
Example HSCCC Solvent Systems for Iridoid Glycoside Separation:
n-butanol : 50% ammonium (B1175870) sulfate (B86663) solution : water (3:2:2, v/v/v) researchgate.netingentaconnect.comresearchgate.net
n-butanol : acetonitrile : 10% sodium sulfate solution : water (3:1:2.4:2, v/v/v/v) researchgate.netingentaconnect.comresearchgate.net
Gas Chromatography (GC) for Volatile Metabolites (Contextual)
Gas chromatography (GC) is a powerful analytical technique primarily used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. phenomenex.compfc.hr The core principle of GC involves vaporizing a sample and injecting it into a stream of an inert carrier gas (the mobile phase). phenomenex.com This mixture is then passed through a column containing a stationary phase. phenomenex.com Separation occurs as different compounds interact with the stationary phase to varying degrees based on their boiling points and polarity; compounds with weaker interactions elute faster, resulting in distinct retention times that allow for their identification and quantification. phenomenex.cominnovatechlabs.com
In the context of plants that synthesize this compound, such as various species of Lonicera and Angelica, GC coupled with mass spectrometry (GC-MS) is extensively used for the analysis of their volatile metabolite profiles, often referred to as the "volatilome". nih.govresearchgate.net These volatile compounds, which include terpenoids, aldehydes, alcohols, and esters, are crucial contributors to the plant's aroma and are often investigated as biomarkers for health, stress response, or quality assessment. researchgate.netmdpi.com For instance, studies have utilized GC-MS to analyze the volatile components of green tea and Acer saccharum leaves to understand quality and biological status. researchgate.netmdpi.com
However, this compound itself is a secoiridoid glycoside, a non-volatile and thermally labile molecule. Due to these properties, direct analysis by conventional GC is not feasible without chemical derivatization to increase its volatility, a process which can be complex and introduce artifacts. Therefore, while GC-MS is a vital tool for analyzing the volatile constituents of a plant matrix where this compound is present, it is not the primary method for the direct analysis of this compound. koreascience.krscirp.org The analysis of this compound and other non-volatile iridoids relies on liquid chromatography-based methods. researchgate.netnih.gov
Hyphenated Analytical Systems
Hyphenated analytical systems, which combine a separation technique with a spectroscopic detection method online, have become indispensable for the analysis of complex mixtures like natural product extracts. mdpi.comijpsjournal.com These integrated systems provide both separation and structural or compositional information simultaneously, offering enhanced speed, sensitivity, and automation compared to offline methods. ijpsjournal.comchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for the sensitive and selective quantification of this compound in complex biological matrices. nih.govrsc.org This method combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry. rsc.org LC-MS/MS is particularly advantageous for its ability to distinguish and quantify structurally similar compounds, even at trace concentrations, within intricate sample backgrounds like plant extracts or biofluids. creative-proteomics.comveedalifesciences.com
The process involves introducing a sample extract into the HPLC system, where this compound is separated from other matrix components on a chromatographic column. A study analyzing iridoids in Lonicera japonica utilized a C18 column with a gradient elution of methanol and water containing formic acid to achieve separation. dbpia.co.kr Following separation, the eluent is directed into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov
In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and then fragmented to produce characteristic product ions. veedalifesciences.com By monitoring specific precursor-to-product ion transitions in what is known as multiple reaction monitoring (MRM) mode, exceptional selectivity and sensitivity are achieved, minimizing interference from co-eluting matrix components. nih.govmdpi.com Researchers have successfully applied HPLC-DAD-ion trap-MS methods for the simultaneous quantitative determination of this compound alongside other bioactive compounds in commercial samples of Caulis Lonicerae Japonicae. dbpia.co.kr The high throughput and robustness of LC-MS/MS make it the preferred method for quantitative bioanalysis and quality control of natural products containing this compound. nih.govbioanalysis-zone.com
Table 1: Exemplary LC-MS/MS Method Parameters for Iridoid Analysis in Lonicera This table presents typical parameters from a validated method for analyzing major compounds in Caulis Lonicerae Japonicae, which could be adapted for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 column (250 x 4.6 mm, 5.0 µm) | researchgate.net |
| Mobile Phase | A: 0.1% aqueous formic acid; B: Methanol (gradient elution) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
| Detection Mode | Mass Spectrometry (MS) | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte | researchgate.net |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that directly couples HPLC separation with NMR spectroscopy for the unambiguous structural elucidation of compounds in complex mixtures. mdpi.comnews-medical.net While MS provides information on molecular weight and fragmentation, NMR spectroscopy reveals the detailed carbon-hydrogen framework of a molecule, making it indispensable for identifying isomers and unknown compounds. nih.gov
In an LC-NMR setup, the eluent from the HPLC column flows through a specialized flow cell within the NMR spectrometer's magnet. sci-hub.se This allows for the acquisition of NMR data on chromatographically separated peaks. ijpsjournal.com The technique can be operated in different modes: on-flow (continuous acquisition), stopped-flow (the chromatographic flow is paused at the apex of a peak for longer acquisition times to improve signal-to-noise), and loop storage. mdpi.comsci-hub.se
The application of LC-NMR is particularly valuable in natural product research for the rapid identification of constituents like this compound directly from crude extracts without the need for laborious isolation. mdpi.comnews-medical.net This is crucial for distinguishing this compound from its various isomers, which may have similar mass spectra but different biological activities. The direct coupling provides definitive structural information, confirming the identity of known compounds and enabling the characterization of new ones. wisdomlib.org
LC-SPE-NMR and LC-DAD/MS-SPE-NMR
To overcome the primary limitation of LC-NMR—its inherent insensitivity—the technique of liquid chromatography-solid-phase extraction-nuclear magnetic resonance (LC-SPE-NMR) was developed. mdpi.comnih.gov This advanced hyphenation involves an intermediate step where chromatographic peaks of interest are trapped and concentrated on individual solid-phase extraction (SPE) cartridges after separation. nih.gov
The typical workflow for an integrated LC-DAD/MS-SPE-NMR system is as follows:
The sample is separated by an HPLC system equipped with a Diode Array Detector (DAD) for UV-Vis spectral information. uab.cat
Post-column, a small fraction of the eluent is split to a mass spectrometer (MS) for rapid detection and molecular weight determination of the eluting compounds. montana.edu
Based on the DAD and MS data, the system automatically traps the peaks corresponding to target compounds, such as this compound, onto SPE cartridges. montana.edu
After trapping, the cartridges are dried with nitrogen gas to remove the protonated HPLC solvents. nih.gov
The trapped analyte is then eluted from the cartridge with a small volume of a fully deuterated solvent directly into the NMR flow probe for analysis. nih.govnih.gov
This approach offers significant advantages: it allows the use of standard, non-deuterated and less expensive solvents for the chromatographic separation; the concentration of the analyte on the SPE cartridge dramatically increases the sensitivity of the NMR measurement; and it provides the flexibility for long, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to be performed on minor components of a mixture, enabling complete structural elucidation. nih.govnih.govuab.cat This makes LC-SPE-NMR a powerful tool for the definitive identification of compounds like this compound in highly complex biological matrices. uab.catnih.gov
Quantitative Determination Methods
Reliable quantification of this compound is essential for quality control of herbal medicines, pharmacological studies, and metabolic research. This requires the development and validation of robust analytical methods to ensure accurate and reproducible results. rsc.org
External Standard Calibration Approaches
The external standard calibration method is the most common approach for the quantitative determination of analytes in analytical chemistry. azdhs.gov This method relies on a simple comparison of the instrumental response of the analyte in the unknown sample to the responses from a series of prepared calibration standards with known concentrations. azdhs.goviyte.edu.tr
The procedure involves several key steps:
Preparation of Standard Solutions: A series of standard solutions is prepared by accurately diluting a stock solution of a purified reference standard of the analyte (e.g., this compound) to create a range of known concentrations. iyte.edu.tr
Generation of a Calibration Curve: Each standard solution is analyzed using the chosen analytical instrument (e.g., LC-MS/MS), and the instrument's response (typically the peak area) is measured for each concentration. asdlib.org A calibration curve is then constructed by plotting the instrument response versus the corresponding concentration of the analyte. iyte.edu.tr
Linear Regression Analysis: A linear regression analysis is performed on the data points to establish a mathematical relationship between concentration (x-axis) and response (y-axis), typically in the form of the equation y = mx + c. The quality of the fit is assessed by the correlation coefficient (r²), with values greater than 0.99 indicating good linearity. mdpi.comfrontiersin.org
Quantification of the Unknown Sample: The unknown sample is analyzed under the identical experimental conditions, and its instrument response is measured. The concentration of the analyte in the sample is then calculated by interpolating its response into the calibration curve equation. iyte.edu.tr
Method validation is a critical component of this approach. Key validation parameters that are assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). frontiersin.org For example, a validated method for iridoid glycosides in Lonicera species reported excellent linearity (r² > 0.997) and low LODs (0.8 to 5.1 ng/mL), demonstrating the method's suitability for trace analysis. researchgate.net
Table 2: Typical Validation Parameters for Quantitative Analysis of Iridoids using External Calibration This table presents a summary of validation data from a study on Lonicera species, illustrating the performance metrics for a quantitative LC-MS method.
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.997 | researchgate.net |
| Limit of Detection (LOD) | 0.8 - 5.1 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | 3.4 - 16.9 ng/mL | researchgate.net |
| Intra-day Precision (RSD) | < 2.2% | researchgate.net |
| Inter-day Precision (RSD) | < 4.3% | researchgate.net |
| Recovery | 91.3% - 104.2% | researchgate.net |
Compound Index
Internal Standard Methodologies
The accurate quantification of this compound in complex biological matrices, such as plant extracts, presents a significant analytical challenge. The complexity of these matrices can lead to variations in extraction efficiency, as well as matrix effects that can suppress or enhance the instrument's response. nih.gov To ensure the reliability and accuracy of quantitative results, an internal standard (IS) is frequently employed in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.comwuxiapptec.compharmiweb.com
An ideal internal standard is a compound that shares structural and physicochemical similarities with the analyte, in this case, this compound. bioanalysis-zone.com This similarity helps to ensure that the internal standard behaves in a comparable manner to the analyte during sample preparation, extraction, and analysis, thereby compensating for any potential losses or variations. nih.gov The internal standard is added at a known concentration to all samples, including calibration standards and quality control samples, at the earliest possible stage of the sample preparation process. chromatographyonline.com Quantification is then based on the ratio of the analytical response of the analyte to that of the internal standard. wuxiapptec.com
For the analysis of this compound and related iridoid glycosides in plant materials, several compounds have been successfully used as internal standards. The choice of internal standard often depends on the specific analytical method and the other compounds being analyzed simultaneously. For example, in the analysis of Lonicera species, which are known to contain this compound, other structurally related iridoid glycosides are often quantified as well. researchgate.net
While stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS-based bioanalysis due to their ability to mimic the analyte most closely, their availability for specific compounds like this compound can be limited. wuxiapptec.combioanalysis-zone.com In such cases, structural analogues are a viable alternative. nih.gov
The following interactive table provides examples of internal standards that have been used for the quantification of iridoid glycosides, including compounds structurally related to this compound, in various biological matrices.
Interactive Data Table: Internal Standards for Iridoid Glycoside Analysis
| Internal Standard | Analyte(s) | Matrix | Analytical Method |
| Geniposide | Secoiridoid glycosides | Lonicera species | UPLC-DAD |
| Loganin (B1675030) | Iridoid glycosides | Plant extracts | HPLC |
| Quinic Acid | Chlorogenic acid | Plant extracts | LC-MS |
| Kaempferol-¹³C | Kaempferol | Rat plasma | HPLC/MS |
Chemometric and Pattern Recognition for Quality Analysis
Multivariate Data Analysis in this compound Profiling
The chemical composition of natural products, including those containing this compound, is inherently complex and can be influenced by a multitude of factors such as genetic background, geographical origin, and processing methods. nih.gov To analyze the large and complex datasets generated from the chemical profiling of these products, multivariate data analysis (MVDA) techniques are indispensable. pharmacyjournal.netipfdd.de MVDA methods are powerful tools for revealing relationships between multiple variables and for classifying samples based on their chemical profiles. ipfdd.desartorius.com
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised MVDA method that is particularly useful for identifying the variables that contribute most to the differentiation between predefined groups of samples. nih.gov For instance, PLS-DA can be used to build a model that distinguishes between different species of Lonicera based on their chemical profiles, where this compound may be one of the key differentiating compounds. nih.gov This technique is valuable for authentication and quality control purposes.
Chemical Fingerprinting for Source Differentiation
For plant materials containing this compound, such as the flower buds of Lonicera species, HPLC and UPLC are commonly employed to generate chemical fingerprints. researchgate.net These fingerprints can be used to differentiate between authentic and adulterant species, as well as to distinguish between samples from different geographical origins. nih.govresearchgate.net The underlying principle is that the unique combination and relative abundance of various chemical constituents, including this compound, create a distinct "fingerprint" for a particular source. cellculturedish.comtherevelator.org
By combining chemical fingerprinting with powerful chemometric tools like PCA and PLS-DA, it is possible to develop robust models for the classification and quality control of this compound-containing products. eurofins.com These models can be used to ensure the consistency and authenticity of herbal medicines and other natural products. ijpsjournal.com
Ecological and Plant Physiological Roles of Demethylsecologanol
Role in Plant Defense Mechanisms Against Biotic Stressorsmdpi.comf1000research.com
Plants have evolved complex defense systems to cope with pressures from various living organisms, including pathogens and herbivores. researchgate.netmdpi.com Secondary metabolites are a key component of this defense arsenal. nih.gov Demethylsecologanol, as an iridoid glycoside, is involved in these defense mechanisms.
The threat of pathogenic microorganisms like fungi and bacteria has driven plants to produce a wide array of antimicrobial compounds. researchgate.netfrontiersin.org Secoiridoids, the class of compounds to which this compound belongs, have been investigated for these properties.
Similarly, a derivative, 6'-O-alpha-L-arabinopyranosyl this compound, was isolated from the buds of Lonicera macranthoides, but its specific antifungal activity was not detailed in isolation. researchgate.net The broader class of iridoid glycosides is recognized for its role in plant defense, but the specific efficacy of this compound itself against various phytopathogens requires more targeted investigation. researchgate.net
Table 1: Selected Findings on Compounds Related to this compound and Their Antimicrobial Activity
| Plant Species | Compound(s) Investigated | Findings |
| Lonicera japonica | Secoxyloganin (B110862) (related to this compound), Phenolic acids | Phenolic compounds were found to be the most significant contributors to antibacterial activity. The antibacterial activity of secoxyloganin was lower in comparison. ebi.ac.uk |
| Lonicera macranthoides | 6'-O-alpha-L-arabinopyranosyl this compound, Ethyl secologanoside | Compounds were successfully isolated; however, their individual antimicrobial activities were not specified in the study. researchgate.net |
| Scabiosa stellata | Bis-iridoids (not this compound) | Showed significant antibacterial activity, indicating the potential of the iridoid class of compounds as antimicrobial agents. researchgate.net |
The interactions between plants and herbivores are complex, with secondary metabolites acting as crucial mediators. mdpi.comgrc.org These compounds can either deter herbivores from feeding or, in some cases, attract them. researchgate.net Iridoid glycosides, including this compound, are well-known for their significant roles in these interactions. researchgate.net
This compound has been specifically identified as an attractant for certain plant-eating insects. epdf.pubresearchgate.net This can be a defense mechanism if the plant attracts specialist herbivores that can tolerate the chemical defenses, while deterring generalists.
Conversely, the broader class of iridoid glycosides often functions as feeding deterrents, growth inhibitors, or toxins to generalist herbivores. researchgate.net The bitter taste associated with many secoiridoids can make the plant unpalatable. researchgate.net The specific effect—deterrence or attraction—can depend on the herbivore species, its degree of specialization, and the concentration of the compound in the plant tissues.
Table 2: Role of this compound and Iridoid Glycosides in Plant-Herbivore Interactions
| Compound Class | Specific Compound | Role | Organism(s) Affected |
| Secoiridoid | This compound | Attractant | Various plant-eating insects. epdf.pubresearchgate.net |
| Iridoid Glycosides | General Class | Feeding Deterrent, Growth Inhibitor, Toxin | Generalist herbivores. researchgate.net |
Contribution to Plant Adaptation to Abiotic Stressorsmdpi.comf1000research.com
Plants must constantly adapt to non-living environmental stressors such as high salinity, drought, and radiation. nih.govmdpi.com Secondary metabolites play a significant role in these adaptive responses. mdpi.com
Wounding, whether from mechanical damage or herbivory, triggers a rapid defense response in plants. frontiersin.org This includes the production and accumulation of secondary metabolites at the wound site to protect against infection and deter further attacks. frontiersin.orgnih.gov The synthesis of iridoids is often induced by such damage. While specific studies on this compound's response to wounding are limited, the general induction of related compounds points to its likely involvement in the plant's wound-healing and defense signaling cascade.
Functional Interplay with Other Plant Secondary Metabolitesf1000research.com
This compound does not act in isolation. Its functions are part of a complex interplay with a diverse suite of other secondary metabolites within the plant. researchgate.net In Lonicera japonica, for example, this compound is found alongside other iridoids, phenolic acids, and flavonoids. frontiersin.org
Studies have shown that while a plant extract may have a particular biological activity, such as being antibacterial, the effect is often the result of a synergistic or additive action of multiple compounds. ebi.ac.uk For instance, the strong antibacterial properties of L. japonica leaves are attributed more to its phenolic acid content than to its iridoids like secoxyloganin. ebi.ac.uk This indicates a functional specialization and interplay, where different classes of metabolites contribute to different aspects of the plant's defense strategy. The combined action of these various compounds creates a more robust and multi-faceted defense than any single compound could provide alone.
This compound as a Precursor for Other Specialized Metabolites in Plants
This compound holds a critical position in the biosynthesis of a vast array of specialized metabolites, particularly the monoterpenoid indole (B1671886) alkaloids (MIAs). These alkaloids are a diverse group of natural products, with over 2,500 identified members, many of which possess significant pharmacological activities. plos.org The biosynthetic pathway leading to these complex molecules utilizes this compound as a key intermediate, highlighting its importance in plant specialized metabolism.
The formation of the central MIA precursor, strictosidine (B192452), is a pivotal step that relies on this compound. sioc-journal.cn This reaction involves the condensation of tryptamine, which provides the indole moiety, and secologanin (B1681713), which is derived from this compound. plos.orgresearchgate.net The enzyme strictosidine synthase facilitates this crucial carbon-carbon bond formation, uniting the terpenoid and indole pathways. researchgate.net
The biosynthesis of secologanin from its precursor, loganin (B1675030), is catalyzed by the enzyme secologanin synthase. wikipedia.orguniprot.org This conversion is an oxidative cleavage step. More recent research has further elucidated the earlier steps in the pathway, identifying the enzyme 7-deoxyloganic acid 7-hydroxylase (CrDL7H) as being involved in the third to last step of secologanin biosynthesis. nih.gov The silencing of the gene for this enzyme leads to a significant reduction in secologanin levels and an accumulation of its precursor, 7-deoxyloganic acid, underscoring the direct biosynthetic link. nih.gov
From strictosidine, a cascade of enzymatic reactions leads to the remarkable diversity of MIAs observed in different plant species. plos.org These downstream pathways involve various enzymes, including glucosidases, dehydrogenases, and cytochrome P450s, which modify the strictosidine backbone to produce a wide range of alkaloid structures. nih.gov For instance, in Catharanthus roseus, strictosidine is the precursor to medicinally important alkaloids such as vinblastine (B1199706) and vincristine. universiteitleiden.nl In other plants, the same precursor can be channeled into different biosynthetic routes, leading to compounds like quinine, reserpine, and ajmalicine. plos.org
The availability of geraniol (B1671447), a precursor in the secologanin pathway, has been identified as a limiting factor in MIA biosynthesis in the leaves of Catharanthus roseus. nih.gov This suggests that the flux through the pathway leading to this compound and subsequently secologanin is a key regulatory point for the production of these specialized metabolites.
The table below summarizes some of the key compounds involved in the biosynthetic pathways originating from this compound.
| Compound Name | Precursor(s) | Key Enzyme(s) | Resulting Metabolite Class |
| Secologanin | Loganin | Secologanin synthase | Secoiridoid |
| Strictosidine | Tryptamine, Secologanin | Strictosidine synthase | Monoterpenoid Indole Alkaloid |
| Vinblastine | Strictosidine (via multiple steps) | Various | Monoterpenoid Indole Alkaloid |
| Vincristine | Strictosidine (via multiple steps) | Various | Monoterpenoid Indole Alkaloid |
| Quinine | Strictosidine (via multiple steps) | Various | Quinoline Alkaloid |
| Reserpine | Strictosidine (via multiple steps) | Various | Monoterpenoid Indole Alkaloid |
| Ajmalicine | Strictosidine (via multiple steps) | Various | Monoterpenoid Indole Alkaloid |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Demethylsecologanol in complex plant matrices?
To ensure accurate identification and quantification, researchers should employ Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD). These methods provide high resolution for separating this compound from co-eluting compounds in plant extracts. Pattern recognition analysis (e.g., PCA or PLS-DA) can further validate its presence as a chemical marker . Data should be reported with precision, adhering to guidelines for significant figures (e.g., ≤3 significant digits unless justified) and metric units (e.g., mL, cm) . For reproducibility, include retention times, UV/Vis spectra, and MS fragmentation patterns in supplementary materials.
Q. How can researchers ensure reproducibility of this compound extraction protocols across laboratories?
Reproducibility requires detailed documentation of:
- Extraction parameters : Solvent composition (e.g., methanol:water ratio), temperature, and extraction duration.
- Sample preparation : Homogenization methods and lyophilization conditions.
- Instrument calibration : Regular validation using reference standards.
Refer to prior published protocols for standardization, and cite modifications explicitly . Cross-lab validation through interlaboratory studies is recommended, with raw data shared via repositories to enable replication.
Q. What are the ethical considerations when sourcing plant materials containing this compound?
Researchers must:
- Obtain permits for plant collection under local and international regulations (e.g., Nagoya Protocol).
- Document voucher specimens deposited in herbaria with accession numbers.
- Disclose conflicts of interest in publications.
Ethical approval is mandatory if human subjects are involved in ethnobotanical surveys .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from methodological variability. To address this:
- Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study quality .
- Perform meta-analyses to quantify heterogeneity sources (e.g., extraction methods, bioassay protocols).
- Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models).
Report effect sizes with 95% confidence intervals and specify statistical significance thresholds (e.g., p < 0.01) .
Q. How can multi-omics approaches elucidate the biosynthetic pathways of this compound?
Integrate:
- Transcriptomics : Identify candidate genes (e.g., cytochrome P450s) via RNA sequencing of high- vs. low-producing plant variants.
- Metabolomics : Map intermediate metabolites using LC-MS/MS.
- Proteomics : Confirm enzyme activity through functional assays.
Leverage public databases (e.g., KEGG, PlantCyc) for pathway annotation. Computational tools like AntiSMASH can predict biosynthetic gene clusters .
Q. What statistical methods validate this compound as a reliable chemical marker for species authentication?
- Multivariate analysis : Use PCA or OPLS-DA to distinguish species based on this compound levels.
- Receiver Operating Characteristic (ROC) curves : Calculate specificity/sensitivity thresholds.
- Cross-validation : Split datasets into training and validation cohorts to avoid overfitting.
Ensure data meets assumptions of normality and homoscedasticity; apply transformations (e.g., log) if needed .
Methodological Frameworks
Q. How to design a study comparing this compound content across environmental gradients?
- Hypothesis : Link environmental stressors (e.g., drought, soil pH) to metabolite variation.
- Sampling : Stratify samples by geographic region and growth conditions.
- Controls : Include reference materials and internal standards (e.g., stable isotopes).
- Analysis : Apply ANCOVA to adjust for confounding variables like plant age .
Q. What criteria define this compound as a "potential chemical marker" in quality control?
A robust marker must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
